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Compound of Interest

Compound Name: Cinnamyl cinnamate

Cat. No.: B1669055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

cinnamyl cinnamate, a compound of interest in various scientific disciplines. The following

sections present quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for

acquiring such data.

Data Presentation
The spectroscopic data for cinnamyl cinnamate is summarized in the tables below for ease of

reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Cinnamyl Cinnamate
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.73 d 16.0
1H, Vinylic H of

cinnamate

7.52 m - 2H, Aromatic H

7.41-7.23 m - 8H, Aromatic H

6.81 d 16.0
1H, Vinylic H of

cinnamate

6.41 dt 16.0, 6.2
1H, Vinylic H of

cinnamyl

4.85 d 6.2 2H, -O-CH₂-

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for Cinnamyl Cinnamate
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Chemical Shift (δ) ppm Assignment

166.9 C=O (Ester)

145.1 Vinylic CH of cinnamate

136.2 Quaternary Aromatic C

134.5 Quaternary Aromatic C

130.4 Vinylic CH of cinnamyl

129.0 Aromatic CH

128.6 Aromatic CH

128.1 Aromatic CH

126.6 Aromatic CH

123.4 Vinylic CH of cinnamyl

117.9 Vinylic CH of cinnamate

65.2 -O-CH₂-

Solvent: CDCl₃, Frequency: 100 MHz. Data is based on typical chemical shifts for cinnamate

esters and related structures.

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for Cinnamyl Cinnamate
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Wavenumber (cm⁻¹) Intensity Assignment

~3060-3030 Medium Aromatic C-H Stretch

~3020 Medium Vinylic C-H Stretch

~1715 Strong C=O Ester Stretch

~1635 Strong C=C Alkene Stretch

~1580, 1495, 1450 Medium-Strong Aromatic C=C Stretch

~1250-1160 Strong C-O Ester Stretch

~970 Strong
=C-H Out-of-plane bend

(trans)

Sample preparation: Nujol Mull or KBr pellet.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Cinnamyl Cinnamate

m/z Relative Intensity (%) Proposed Fragment

264 15 [M]⁺ (Molecular Ion)

147 10 [C₆H₅CH=CHCO]⁺

131 100 [C₆H₅CH=CH]⁺

117 85 [C₉H₉]⁺

115 50 [C₉H₇]⁺

105 20 [C₆H₅CO]⁺

103 40 [C₈H₇]⁺

91 35 [C₇H₇]⁺ (Tropylium ion)

77 25 [C₆H₅]⁺
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Ionization Method: Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of purified cinnamyl cinnamate.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean,

dry vial.

Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm

NMR tube to remove any particulate matter.

Ensure the solvent height in the NMR tube is approximately 4-5 cm.

Instrument Setup (400 MHz Spectrometer):

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

Place the sample in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, observing the lock signal.

Data Acquisition:

¹H NMR:

Acquire a single scan to check the signal-to-noise ratio.

Set the number of scans (typically 8-16 for good signal-to-noise).
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Set the relaxation delay (e.g., 1-2 seconds).

Acquire the ¹H NMR spectrum.

¹³C NMR:

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Use a proton-decoupled pulse sequence.

Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Set an appropriate relaxation delay.

Acquire the ¹³C NMR spectrum.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for

¹H NMR, δ 77.16 ppm for ¹³C NMR).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy Protocol (Nujol Mull)
Sample Preparation:

Place a small amount (2-5 mg) of solid cinnamyl cinnamate in an agate mortar.
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Add 1-2 drops of Nujol (mineral oil).

Grind the mixture with a pestle until a smooth, translucent paste is formed.

Instrument Setup (FT-IR Spectrometer):

Ensure the spectrometer's sample compartment is clean and dry.

Obtain two clean, dry salt plates (e.g., NaCl or KBr).

Data Acquisition:

Record a background spectrum of the clean, empty spectrometer.

Apply a small amount of the Nujol mull to the center of one salt plate using a spatula.

Place the second salt plate on top and gently rotate to spread the mull into a thin, even

film.

Place the salt plate assembly in the sample holder in the spectrometer.

Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400

cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption peaks. Note that Nujol itself has absorbances

(around 2924, 2853, 1462, and 1377 cm⁻¹) which should be ignored in the sample

spectrum.

Mass Spectrometry Protocol (GC-MS)
Sample Preparation:

Prepare a dilute solution of cinnamyl cinnamate (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.
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Instrument Setup (GC-MS System):

Gas Chromatograph (GC):

Equip the GC with a suitable capillary column (e.g., a nonpolar column like HP-5MS).

Set the injector temperature (e.g., 250 °C).

Set the carrier gas (e.g., Helium) flow rate.

Program the oven temperature. A typical program might be: hold at 100 °C for 2

minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

Mass Spectrometer (MS):

Set the ion source to electron ionization (EI) mode.

Set the electron energy to 70 eV.

Set the mass range to be scanned (e.g., m/z 40-500).

Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C,

respectively).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Start the GC run and the MS data acquisition simultaneously.

The MS will continuously scan the specified mass range as compounds elute from the GC

column.

Data Processing:

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to cinnamyl
cinnamate.

Extract the mass spectrum for that peak.
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Identify the molecular ion peak and major fragment ions.

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a pure

compound like cinnamyl cinnamate.
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Caption: Workflow for the Spectroscopic Analysis of Cinnamyl Cinnamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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